molecular formula C18H26ClNO B2744338 2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide CAS No. 1397183-13-9

2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2744338
CAS No.: 1397183-13-9
M. Wt: 307.86
InChI Key: VCUDXPJXKGDFMR-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a chloro group, a cyclohexylmethyl group, and a propan-2-ylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached via a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the acetamide intermediate.

    Attachment of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclohexylmethyl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of a propan-2-yl group.

    2-Chloro-N-(cyclohexylmethyl)-N-(4-ethylphenyl)acetamide: Similar structure with an ethyl group instead of a propan-2-yl group.

    2-Chloro-N-(cyclohexylmethyl)-N-(4-tert-butylphenyl)acetamide: Similar structure with a tert-butyl group instead of a propan-2-yl group.

Uniqueness

2-Chloro-N-(cyclohexylmethyl)-N-(4-isopropylphenyl)acetamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity, biological activity, and physical properties

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO/c1-14(2)16-8-10-17(11-9-16)20(18(21)12-19)13-15-6-4-3-5-7-15/h8-11,14-15H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUDXPJXKGDFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2CCCCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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